2-Amino-1,3-benzoxazole-6-carboxamide

Beschreibung

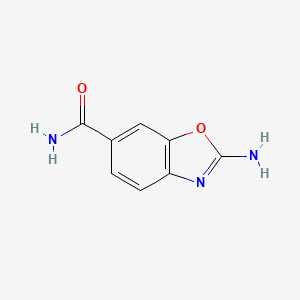

2-Amino-1,3-benzoxazole-6-carboxamide is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 2 and a carboxamide group at position 4. The benzoxazole scaffold, characterized by a fused benzene and oxazole ring (oxygen-containing heterocycle), confers unique electronic and steric properties.

Eigenschaften

IUPAC Name |

2-amino-1,3-benzoxazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXULJUIRRFLHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzoxazole-6-carboxamide typically involves the reaction of 2-aminophenol with various carboxylic acid derivatives. One common method includes the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions . For example, the reaction can be carried out using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1,3-benzoxazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Biological Activities

2-Amino-1,3-benzoxazole-6-carboxamide exhibits a wide range of biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that benzoxazole derivatives possess significant antimicrobial properties, which can be harnessed for developing new antibiotics .

- Anticancer Properties : Research indicates that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer lines .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, which is crucial in treating chronic inflammatory diseases .

Table 1: Synthetic Approaches to this compound

| Methodology | Key Features | References |

|---|---|---|

| Condensation Reactions | Simple one-pot synthesis | |

| Combinatorial Chemistry | Rapid synthesis of diverse libraries | |

| Nanocatalytic Methods | Eco-friendly and efficient synthesis |

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various benzoxazole derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of benzoxazole derivatives against resistant bacterial strains. The study showed that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential role as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 2-Amino-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key structural analogs include 2-amino-1,3,4-thiadiazoles and benzothiazole carboxamides. A comparative analysis is outlined below:

Key Observations :

- Thiadiazoles exhibit higher lipophilicity, improving membrane permeability and oral absorption, as demonstrated in antileishmanial studies .

- Benzothiazoles share structural similarity with benzoxazoles but replace oxygen with sulfur, enhancing stability and π-stacking interactions. However, sulfur may increase toxicity (e.g., irritant properties noted in benzothiazole derivatives) .

Physicochemical and Pharmacokinetic Properties

Key Findings :

Biologische Aktivität

2-Amino-1,3-benzoxazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of Biological Activities

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Effects : Demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Potential to inhibit the growth of cancer cells across multiple lines.

- Anti-inflammatory Effects : Ability to modulate inflammatory responses.

- Neuroprotective Potential : Investigated for its role in neurodegenerative disease treatment.

Target Interactions

This compound interacts with several biological targets:

- RNA Binding : It binds with moderate affinity to specific RNA motifs, influencing gene expression and cellular processes.

- Enzyme Inhibition : Acts as an inhibitor for various enzymes implicated in cancer and inflammation pathways .

Research Findings

Numerous studies have documented the biological activities of 2-amino-1,3-benzoxazole derivatives. The following table summarizes key findings from recent research:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against HeLa and HepG2 cells, outperforming conventional chemotherapeutics like daunomycin .

- Anti-inflammatory Effects : In vitro studies demonstrated that derivatives of 2-amino-1,3-benzoxazole could inhibit pro-inflammatory cytokines in human renal cell lines. This suggests a potential application in treating inflammatory diseases .

Biochemical Pathways Affected

The compound's ability to influence multiple biochemical pathways is evident from its interaction with various molecular targets:

- Cell Cycle Regulation : Inhibition of specific kinases involved in cell proliferation.

- Apoptosis Induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. How should researchers address discrepancies between theoretical predictions and experimental results in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.